Cas no 1187929-31-2 (5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride)
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride
- AKOS024262552
- (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride
- 1187929-31-2
- CS-0342382
- (5-Methoxy-1H-indazol-3-yl)methanaminehydrochloride
- MFCD11858400
- 1-(5-METHOXY-1H-INDAZOL-3-YL)METHANAMINE HYDROCHLORIDE
- AS-44025
- (5-methoxy-2H-indazol-3-yl)methanamine;hydrochloride
- (5-methoxy-1h-indazol-3-yl)methanamine hcl
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- MDL: MFCD11858400
- Inchi: 1S/C9H11N3O.ClH/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H
- InChI Key: SAYPABUWPQEEPL-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC2C(C=1)=C(CN)NN=2
Computed Properties
- Exact Mass: 213.0668897g/mol
- Monoisotopic Mass: 213.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9Ų
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001215-1g |
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride |
1187929-31-2 | 95% | 1g |
$765.90 | 2023-09-04 | |
| Chemenu | CM150603-1g |
(5-methoxy-1H-indazol-3-yl)methanamine hydrochloride |
1187929-31-2 | 95% | 1g |
$635 | 2021-08-05 | |
| TRC | M269780-10mg |
5-Methoxy-1H-indazol-3-yl-methylamine Hydrochloride |
1187929-31-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269780-50mg |
5-Methoxy-1H-indazol-3-yl-methylamine Hydrochloride |
1187929-31-2 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M269780-100mg |
5-Methoxy-1H-indazol-3-yl-methylamine Hydrochloride |
1187929-31-2 | 100mg |
$ 250.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0285S-1g |
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride |
1187929-31-2 | 98% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0285S-5g |
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride |
1187929-31-2 | 98% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0285S-500mg |
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride |
1187929-31-2 | 98% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0285S-250mg |
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride |
1187929-31-2 | 98% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0285S-100mg |
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride |
1187929-31-2 | 98% | 100mg |
1797.85CNY | 2021-05-08 |
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride Suppliers
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride
Introduction to 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride (CAS No. 1187929-31-2)
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride, identified by its CAS number 1187929-31-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole derivative class, which has garnered considerable attention due to its diverse pharmacological properties and potential therapeutic applications. The presence of a methoxy group at the 5-position and a methylamine moiety at the 3-position of the indazole core confers unique chemical and biological characteristics, making it a valuable scaffold for drug discovery and development.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility advantage facilitates its use in various experimental and clinical settings, including in vitro assays, preclinical studies, and potentially in drug formulations designed for oral or injectable administration. The hydrochloride salt also ensures a more stable and predictable pharmacokinetic profile, which is essential for evaluating the compound's efficacy and safety.
In recent years, indazole derivatives have been extensively studied for their potential roles in modulating various biological pathways. The 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride has shown promise in several preliminary studies, particularly in the context of targeting neurological disorders. Research indicates that this compound may interact with neurotransmitter systems, potentially offering benefits in conditions such as depression, anxiety, and neurodegenerative diseases. The methoxy group at the 5-position is believed to influence the compound's binding affinity to specific receptors, while the methylamine moiety at the 3-position contributes to its ability to cross the blood-brain barrier.
One of the most compelling aspects of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is its structural similarity to known pharmacologically active agents. This similarity suggests that it may serve as a lead compound for further derivatization and optimization. Medicinal chemists have leveraged such structural motifs to develop novel therapeutics with improved pharmacological profiles. For instance, related indazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The potential of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride to exhibit similar or even enhanced activities is an area of active investigation.
The synthesis of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include functional group transformations such as nucleophilic substitution, reduction reactions, and salt formation. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for large-scale production and cost-effective manufacturing.
From a pharmacological perspective, the biological activity of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride has been preliminarily explored using in vitro models. Studies have demonstrated its interaction with certain enzymes and receptors, suggesting potential mechanisms of action. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation. Additionally, its ability to modulate receptor activity could lead to therapeutic effects by altering neurotransmitter levels or receptor signaling pathways.
The potential therapeutic applications of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride are broad and span multiple disease areas. In oncology research, indazole derivatives have been investigated for their ability to induce apoptosis or inhibit proliferation in cancer cells. While further studies are needed to confirm these effects specifically for this compound, its structural features suggest that it may possess similar properties. Furthermore, its potential role in central nervous system disorders makes it an attractive candidate for developing novel treatments for conditions characterized by dysregulated neurotransmitter activity.
In conclusion,5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride (CAS No. 1187929-31-2) represents a promising compound with significant pharmaceutical potential. Its unique structural features, combined with preliminary evidence of biological activity, position it as a valuable candidate for further research and development. As our understanding of molecular mechanisms continues to evolve,5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride may play a crucial role in advancing therapeutic strategies across various disease states.
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